3-Isopropyl-2,4-dimethyl-3-pentanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropyl-2,4-dimethyl-3-pentanol is an organic compound classified as a tertiary alcohol It has the molecular formula C10H22O and is known for its unique structure, which includes an isopropyl group and two methyl groups attached to a pentanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Isopropyl-2,4-dimethyl-3-pentanol can be synthesized through several methods. One common approach involves the Grignard reaction, where a Grignard reagent (such as isopropylmagnesium bromide) reacts with a suitable ketone (like 2,4-dimethyl-3-pentanone) to form the desired alcohol . The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process requires specific catalysts, such as palladium or platinum, and is conducted under high pressure and temperature to achieve efficient conversion.
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-2,4-dimethyl-3-pentanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alkanes or other alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with halogens or other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed
Oxidation: 2,4-Dimethyl-3-pentanone or 2,4-dimethylpentanoic acid.
Reduction: Corresponding alkanes or secondary alcohols.
Substitution: Halogenated derivatives like 3-isopropyl-2,4-dimethyl-3-pentyl chloride.
Scientific Research Applications
3-Isopropyl-2,4-dimethyl-3-pentanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for studying metabolic pathways.
Medicine: Investigated for its potential use in drug formulation and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Isopropyl-2,4-dimethyl-3-pentanol involves its interaction with specific molecular targets and pathways. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and behavior in various chemical environments. The hydroxyl group can act as a nucleophile, participating in substitution and elimination reactions, while the alkyl groups provide steric hindrance, affecting the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-3-pentanol: Similar structure but lacks the isopropyl group.
3-Pentanol: A simpler alcohol with fewer methyl groups.
2,4-Dimethyl-3-pentanone: The ketone analog of 3-Isopropyl-2,4-dimethyl-3-pentanol.
Uniqueness
This compound is unique due to its combination of an isopropyl group and two methyl groups, which confer distinct steric and electronic properties. This makes it a valuable compound for studying the effects of steric hindrance and electronic factors on chemical reactivity and interactions.
Properties
CAS No. |
51200-83-0 |
---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
2,4-dimethyl-3-propan-2-ylpentan-3-ol |
InChI |
InChI=1S/C10H22O/c1-7(2)10(11,8(3)4)9(5)6/h7-9,11H,1-6H3 |
InChI Key |
IFXNWIUSZUHIDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)C)(C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.